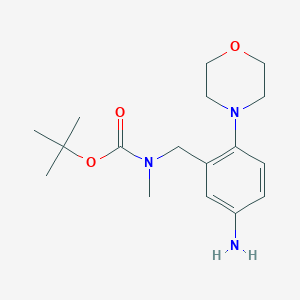
4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family This compound is characterized by the presence of a bromine atom at the 4-position, a methoxyethyl group at the 1-position, and a nitrile group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Attachment of the Methoxyethyl Group: This can be done via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using a suitable cyanating agent like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may serve as a probe or a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole
- 4-Bromo-1-(2-methoxyethyl)-1H-imidazole
- 4-Bromo-1-(2-methoxyethyl)-1H-thiazole
Comparison
Compared to these similar compounds, 4-Bromo-1-(2-methoxyethyl)-1H-pyrrole-2-carbonitrile is unique due to the presence of the pyrrole ring, which imparts different electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
4-bromo-1-(2-methoxyethyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H9BrN2O/c1-12-3-2-11-6-7(9)4-8(11)5-10/h4,6H,2-3H2,1H3 |
InChIキー |
BUCWGJXUSSXOHX-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C=C1C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[[1-[[1-[[2-(4-Nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12089434.png)



